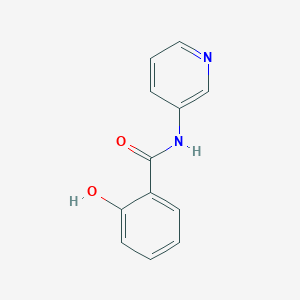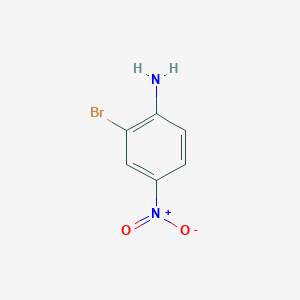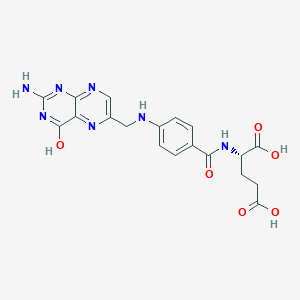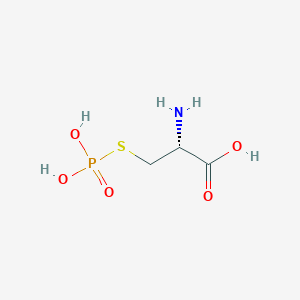
S-Phosphocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phosphocysteine (SPC) is a phosphorylated amino acid that is found in various organisms, including bacteria, plants, and animals. It is a derivative of cysteine and is involved in a variety of biological processes, including energy metabolism, signal transduction, and protein synthesis. SPC has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Role in Phosphotransferase Systems and Protein Tyrosine Phosphatases
S-Phosphocysteine is identified as an intermediate in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and in the dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases. Methods have been developed for the direct localization of phosphocysteine, contributing to our understanding of its role in these systems (Weigt et al., 1995).
Involvement in Enzyme-Catalyzed Reactions
S-Phosphocysteine residues are formed as key intermediates in certain enzyme-catalyzed reactions. For instance, in PEP-dependent carbohydrate transport processes, the phosphoryl group of PEP is transferred to histidine residues of cytoplasmic proteins, ultimately leading to phosphorylation of the bound carbohydrate substrate. This reveals the critical role of S-phosphocysteine in biochemical processes and signal transduction pathways (Stadtman, 1994).
In Phosphoamino Acids and Post-Translational Modifications
S-Phosphocysteine plays a role in the sugar transporter component and catalysis by protein phosphotyrosine phosphatase. Its occurrence as a post-translational modification highlights its biological significance in various cellular functions (Piggott & Attwood, 2017).
Regulation of Magnesium Homeostasis
Phosphocysteine in the PRL‐CNNM pathway mediates magnesium homeostasis, indicating its role in regulating essential minerals in the body. This understanding opens new perspectives for signaling by protein phosphatases (Gulerez et al., 2016).
In Metabolic Functions and Methylation
S-Phosphocysteine is also implicated in metabolic functions, especially in relation to methylation processes. Its role in the synthesis of cysteine and glutathione through transsulfuration is significant for understanding cellular metabolism and function (Ye et al., 2017).
Propiedades
Número CAS |
115562-30-6 |
|---|---|
Nombre del producto |
S-Phosphocysteine |
Fórmula molecular |
C3H8NO5PS |
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-phosphonosulfanylpropanoic acid |
InChI |
InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Clave InChI |
MNEMQJJMDDZXRO-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)SP(=O)(O)O |
SMILES canónico |
C(C(C(=O)O)N)SP(=O)(O)O |
Otros números CAS |
115562-30-6 |
Sinónimos |
S-phosphocysteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



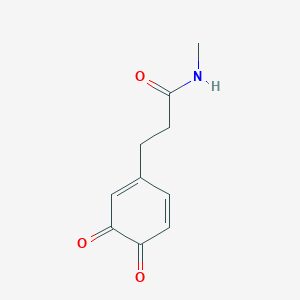
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
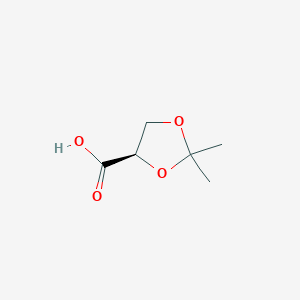
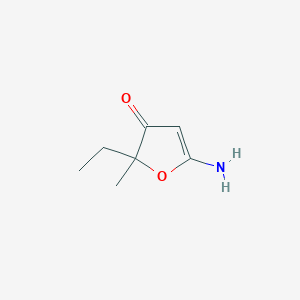
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

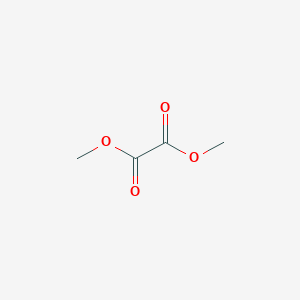
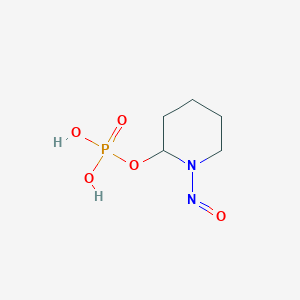
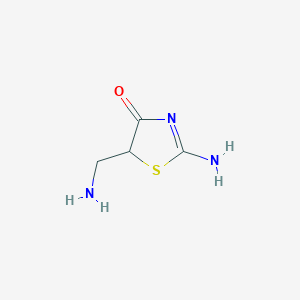

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
